molecular formula C5H11ClFNO B6162787 [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride CAS No. 1147110-60-8

[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride

Cat. No.: B6162787
CAS No.: 1147110-60-8
M. Wt: 155.6
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Description

[(2R,4S)-4-Fluoropyrrolidin-2-yl]methanol hydrochloride is a fluorinated pyrrolidine derivative with a hydroxylmethyl group at the 2-position and fluorine at the 4-position. Its stereochemistry (2R,4S) is critical for biological activity and synthetic applications. The compound serves as a chiral building block in pharmaceuticals, particularly in gold(I)-dithiocarbamate complexes (e.g., [Au(I) complexes]) for anticancer research . Key properties include:

  • Molecular formula: C₅H₁₁ClFNO
  • Molecular weight: 155.60 g/mol
  • CAS number: 623583-08-4 (for the (2S,4S) isomer; stereoisomers vary)
  • Purity: Typically ≥95% for commercial samples .

Properties

CAS No.

1147110-60-8

Molecular Formula

C5H11ClFNO

Molecular Weight

155.6

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride involves several steps. One common method includes the fluorination of pyrrolidine derivatives. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of the fluorine atom at the desired position .

Industrial production methods may involve the large-scale synthesis of the compound using similar fluorination techniques, but with optimized reaction conditions to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride is explored for its potential therapeutic effects:

  • Antidepressant Effects: Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, suggesting potential antidepressant properties .
  • Analgesic Activity: Initial studies show that this compound may exhibit pain-relieving effects, making it a candidate for analgesic drug development .
  • Neuroprotective Properties: Evidence points to potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Biological Research

The compound is utilized in studying enzyme mechanisms and protein-ligand interactions:

  • Enzyme Interactions: Its chiral nature allows for the exploration of stereospecific biological processes, providing insights into enzyme selectivity and binding affinity .
  • Receptor Binding Studies: Interaction studies focus on its binding affinity to various receptors, which may elucidate its pharmacological profile .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Production of Fine Chemicals: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals .
  • Agrochemicals Development: The unique properties of this compound contribute to the formulation of specialty chemicals with improved performance characteristics .

Case Study 1: Antidepressant Activity

A study investigated the impact of this compound on serotonin reuptake inhibition. Results demonstrated significant activity compared to traditional antidepressants, indicating its potential as a novel therapeutic agent .

Case Study 2: Neuroprotective Effects

Research examining the neuroprotective properties of this compound involved in vitro assays on neuronal cultures exposed to oxidative stress. Findings suggested that this compound reduced cell death significantly compared to controls .

Mechanism of Action

The mechanism of action of [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Stereoisomers: Impact of Configuration on Properties

The stereochemistry of fluoropyrrolidine derivatives significantly influences their biological activity and physicochemical properties.

Isomer CAS Number Key Differences Applications/Findings
(2R,4S) (Target Compound) Not explicitly stated Preferred configuration for binding to enzymes like aldose reductase (ALR2) . Higher binding affinity in Fidarestat analogs; used in gold(I)-dithiocarbamate synthesis .
(2S,4S) 623583-08-4 Lower binding free energy (∆∆G) to ALR2 compared to (2R,4S) . Used in [Au(I) complexes] with 64% yield ; commercial purity 97% .
(2S,4R) 623583-09-5 Requires inert storage conditions (2–8°C) . Hazardous (H302, H315, H319, H335); limited therapeutic data.
(2R,4R) 2306246-87-5 Stable at room temperature . Purity ≥97%; used as a heterocyclic building block .


Key Insight : The (2R,4S) configuration demonstrates superior target binding in enzyme inhibition studies, while (2S,4S) isomers are more commonly utilized in metal complex synthesis .

Functional Group Variations

Modifications to the core structure alter reactivity and applications.

Compound Key Feature Molecular Weight Applications
Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride Ester substituent 197.6 g/mol Versatile scaffold for drug discovery; 95% purity.
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate Ester group Not provided Intermediate in peptide synthesis.
tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl} carbamate Carbamate protection Not provided Used in protecting amine groups during synthesis.
(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride Fluoromethyl substituent 157.59 g/mol Enhanced lipophilicity; potential CNS drug candidate.

Key Insight : Ester and carbamate derivatives improve stability and synthetic versatility, whereas fluoromethyl groups enhance membrane permeability .

Biological Activity

[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a fluorine atom and a hydroxymethyl group, suggest various applications in drug development and biochemical research.

  • Molecular Formula : C5H11ClFNO
  • Molecular Weight : 155.6 g/mol
  • CAS Number : 623583-08-4

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's mechanism involves:

  • Enzyme Interaction : It modulates the activity of enzymes involved in neurotransmission and metabolic pathways.
  • Receptor Binding : The fluorine substituent enhances binding affinity to certain receptors, potentially influencing various physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Neuropharmacological Effects

Studies have suggested that this compound may possess antidepressant-like properties. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Anticancer Potential

Preliminary investigations have indicated that this compound may inhibit tumor growth in certain cancer cell lines. For instance, it has been studied for its effects on p53-mutant small cell lung cancer cells, showing promise in reducing tumor proliferation .

3. Metabolic Implications

The compound's structural characteristics suggest a role in metabolic regulation. Fluorinated compounds often exhibit enhanced metabolic stability, which could lead to improved pharmacokinetic profiles in therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with related compounds:

Compound NameKey FeaturesUnique Aspects
This compoundFluorinated pyrrolidine with hydroxymethyl groupPotential antidepressant properties
(2R,4S)-4-fluoropyrrolidineStereoisomer of the main compoundDifferent biological activity profile
(3R,4S)-3-hydroxypyrrolidineHydroxylated pyrrolidine without fluorineLacks fluorine's influence on activity

This comparison highlights how the unique fluorination and specific stereochemistry of this compound may influence its pharmacological properties compared to similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antidepressant Activity : In animal models, this compound demonstrated significant reductions in depressive-like behaviors when administered at varying dosages.
  • Cancer Cell Line Studies : Research involving H526 cells showed that administration of the compound resulted in a dose-dependent inhibition of cell growth, suggesting potential for development as an anticancer agent .
  • Metabolic Stability : Comparative studies indicated that the fluorinated derivative exhibited better stability and bioavailability than non-fluorinated analogs, enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride?

  • Methodological Answer : The compound is typically synthesized via stereoselective fluorination of pyrrolidine precursors. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl} carbamate) are synthesized first, followed by deprotection and subsequent HCl salt formation . Key steps include:

  • Fluorination : Using DAST (diethylaminosulfur trifluoride) or similar fluorinating agents to introduce fluorine at the 4-position of the pyrrolidine ring.
  • Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) to remove tert-butyloxycarbonyl (Boc) groups.
  • Salt Formation : Recrystallization from ethanol or methanol to isolate the hydrochloride salt.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization for high-purity yields (>98%) .

Q. How can the stereochemistry of this compound be confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves absolute configuration. For example, analogous fluoropyrrolidine derivatives (e.g., (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride) have been analyzed using MoKα radiation (λ = 0.7107 Å) and SHELXL-97 for refinement .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR and 1H^{1}\text{H}-1H^{1}\text{H} COSY to confirm coupling constants and spatial arrangement. Fluorine atoms at the 4-position exhibit distinct splitting patterns (e.g., 3JHF^3J_{H-F} ≈ 48 Hz) .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities (<2%). Mobile phase: acetonitrile/water (0.1% TFA) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td > 200°C for hydrochloride salts).
  • Karl Fischer Titration : Measures residual water content (<0.5% w/w) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems improve fluorination efficiency by minimizing side reactions (e.g., epimerization) .
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., Jacobsen catalysts) for enantioselective ring-opening of epoxides or fluorocyclization .
  • Process Analytical Technology (PAT) : In-line FTIR and Raman spectroscopy monitor reaction progress in real time .

Q. How to resolve contradictions in stereochemical assignments between NMR and XRD data?

  • Methodological Answer :

  • Dynamic NMR Studies : Variable-temperature 1H^{1}\text{H} NMR to detect conformational exchange broadening, which may mask true coupling constants .
  • DFT Calculations : Compare computed 19F^{19}\text{F} chemical shifts (e.g., using Gaussian 09) with experimental data to validate configurations .
  • Anomalous Dispersion in XRD : Utilize CuKα radiation for heavier atoms (e.g., Cl in HCl salt) to enhance phase resolution .

Q. What in silico strategies predict the compound’s solubility and bioavailability?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict logP (≈0.8 for hydrochloride salt) and membrane permeability using CHARMM or AMBER force fields.
  • COSMO-RS : Computes solubility in aqueous buffers (e.g., PBS pH 7.4) .
  • Pharmacokinetic Modeling : GastroPlus simulations estimate oral bioavailability (~40–60%) based on pKa (≈8.2) and permeability .

Q. How to design stability studies under varying humidity and temperature conditions?

  • Methodological Answer :

  • ICH Guidelines Q1A(R2) : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC and XRD analysis to detect polymorphic transitions .
  • Dynamic Vapor Sorption (DVS) : Quantifies hygroscopicity; hydrochloride salts typically show <1% mass change at 95% RH .

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